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Glycine-15N,d2

Cat. No.: B1153456
M. Wt: 78.07
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Glycine-15N,d2 as a Specialized Isotopic Probe

This compound is a specially designed molecule of the amino acid glycine (B1666218) that has been labeled with both a stable nitrogen isotope (¹⁵N) and two stable hydrogen isotopes (deuterium, d2). medchemexpress.commedchemexpress.eu This dual-labeling strategy provides a more powerful and specific tool for researchers compared to single-labeled compounds.

The rationale for using a dually labeled probe like this compound stems from the need for more detailed and unambiguous data in complex biological experiments. Here's why this specific combination is advantageous:

Reduced Isotopic Scrambling In metabolic studies, the atoms of a labeled compound can sometimes be exchanged with other atoms in the biological system, a phenomenon known as "scrambling." nih.govnih.gov This can lead to misinterpretation of the data. By having two different types of stable isotopes on the same molecule, researchers can more confidently track the intact backbone of the glycine molecule. For instance, the presence of both the ¹⁵N and the deuterium (B1214612) atoms in a resulting metabolite provides stronger evidence that the entire glycine molecule was incorporated, rather than just the nitrogen or a fragment of the carbon skeleton.

Enhanced Specificity in Mass Spectrometry Mass spectrometry separates molecules based on their mass-to-charge ratio. The dual label on this compound gives it a distinct mass signature that is significantly different from naturally occurring glycine. This makes it easier to detect and quantify against a complex background of other biological molecules, increasing the signal-to-noise ratio and the accuracy of measurements. silantes.com

Advanced NMR Applications In NMR spectroscopy, the presence of both ¹⁵N and deuterium allows for more sophisticated experiments. ckisotopes.com Deuterium labeling can simplify complex proton NMR spectra, while the ¹⁵N provides a sensitive nucleus for tracking the amino acid's interactions and chemical environment. ckisotopes.com This dual approach can provide unique insights into protein structure and dynamics. isotope.com

The use of multiply labeled amino acids like this compound is particularly beneficial in studies of protein turnover, metabolic flux analysis, and in neuroscience research where glycine acts as a neurotransmitter. medchemexpress.comisotope.com The ability to trace both the nitrogen and the carbon-bound deuterons provides a more complete picture of the molecule's journey and fate within the system.

Below is a table detailing the properties of this compound and its unlabeled counterpart.

PropertyGlycine (Unlabeled)This compound
Chemical Formula C₂H₅NO₂C₂H₃D₂¹⁵NO₂
Molecular Weight 75.07 g/mol Approx. 78.08 g/mol
Isotopic Labels None¹⁵N, ²H (Deuterium)
CAS Number 56-40-6 isotope.com1984075-49-1 (for a related dually labeled glycine) isotope.com

Properties

Molecular Formula

C₂H₃D₂¹⁵NO₂

Molecular Weight

78.07

Synonyms

2-Aminoacetic Acid-15N,d2;  Aciport-15N,d2;  Aminoethanoic Acid-15N,d2;  Glicoamin-15N,d2;  Glycocoll-15N,d2;  Glycolixir-15N,d2;  Glycosthene-15N,d2;  Gyn-Hydralin-15N,d2;  H 1-15N,d2;  NSC 25936-15N,d2;  NSC 2916-15N,d2;  NSC 54188-15N,d2;  Padil-15N,d2; 

Origin of Product

United States

Advanced Methodologies for Glycine 15n,d2 Synthesis and Isotopic Incorporation

Chemical Synthesis and Purification Strategies for Glycine-15N,d2

The chemical synthesis of this compound typically starts from ¹⁵N-labeled glycine (B1666218). goettingen-research-online.de A common approach involves the amination of an α-haloacid, such as chloroacetic acid, using labeled aqueous ammonia (B1221849) (¹⁵NH₃). scielo.br This method, while effective, can have yields in the range of 40% to 60%. scielo.br Given the high cost of ¹⁵NH₃, meticulous care is necessary to prevent its loss during the reaction. scielo.br

A multi-step synthesis approach has been developed starting from glycine-¹⁵N. This process can include steps such as deuteration, N-methylation, esterification, and quaternization to yield a desired glycine derivative. goettingen-research-online.de For instance, the protons on glycine can be exchanged in a base-catalyzed reaction over a ruthenium on activated charcoal catalyst. goettingen-research-online.de

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and any unlabeled glycine. Techniques such as ion-exchange chromatography are often employed to separate the desired labeled amino acid from other components. google.com.na The purity of the final product is typically assessed by mass spectrometry and NMR to confirm the isotopic incorporation and chemical integrity. isotope.comscielo.br Commercial preparations of this compound often report a chemical purity of 98% or greater. ckisotopes.comshoko-sc.co.jp

Biosynthetic Approaches for Isotopic Enrichment in Biological Systems

Biosynthetic methods offer an alternative to chemical synthesis for producing isotopically labeled compounds like this compound. These approaches leverage the metabolic pathways of living organisms to incorporate stable isotopes into biomolecules. oup.comoup.com

Culturing Strategies for Uniform and Selective Labeling (e.g., bacterial, cell-free systems)

Bacterial Systems: Escherichia coli is a commonly used bacterial host for producing isotopically labeled proteins. elifesciences.orgnih.gov For uniform labeling, E. coli can be grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl, and the carbon source is deuterated, like D₇-glucose, with the medium prepared in deuterium (B1214612) oxide (D₂O). nih.govisotope.com This forces the bacteria to synthesize all its amino acids, including glycine, using the provided isotopes. However, this can be costly and may not be suitable for all proteins. uni-luebeck.de

Selective labeling of glycine can be more challenging due to metabolic scrambling, where the isotopic label is transferred to other amino acids. uni-luebeck.denih.gov In E. coli, serine is the primary precursor for glycine synthesis. nih.gov To specifically label glycine, strategies may involve using auxotrophic strains that cannot synthesize glycine and providing them with exogenous this compound.

Cell-Free Systems: Cell-free protein synthesis (CFPS) systems have emerged as a powerful tool for producing isotopically labeled proteins. isotope.compnas.orgneb.com These systems use cell extracts, typically from E. coli, wheat germ, or rabbit reticulocytes, which contain the necessary machinery for transcription and translation. oup.comneb.comneb.com The primary advantage of CFPS is the direct control over the reaction components, including the amino acid pool. isotope.comnih.gov

To produce a protein with incorporated this compound, the labeled amino acid is simply added to the reaction mixture. oup.com This approach minimizes isotopic scrambling and allows for high levels of incorporation. researchgate.net Furthermore, CFPS can be used to produce proteins that are toxic to host cells. neb.com Reconstituted CFPS systems, like the PURE system, which consist of purified components, offer even greater control and reduced background activities. nih.gov

Precursor Feeding and Metabolic Labeling Techniques

Metabolic labeling involves supplying isotopically labeled precursors to a biological system, which then incorporates them into larger biomolecules through its natural metabolic pathways. oup.comoup.com

For the specific incorporation of this compound, precursor feeding strategies can be employed. This involves providing the labeled glycine to the culture medium. nih.gov The efficiency of this process can be influenced by the metabolic state of the cells and the potential for the labeled precursor to be diluted by endogenously synthesized unlabeled glycine. oup.com In some cases, metabolic inhibitors can be used to block the endogenous synthesis of glycine, thereby enhancing the incorporation of the exogenous labeled form. sigmaaldrich.com

In systems like Pichia pastoris, while selective labeling of some amino acids can achieve high incorporation rates, glycine has been reported to have a low incorporation rate and issues with scrambling. nih.gov The addition of specific precursors to the expression media can sometimes overcome scrambling effects. portlandpress.com For instance, in mammalian cells, which are sensitive to D₂O, amino acid type selective (AATS) isotope labeling is a widely used method. nih.gov

Optimization of Isotopic Purity and Yield

Achieving high isotopic purity and yield is a primary goal in the synthesis and application of this compound.

Optimizing Chemical Synthesis: In chemical synthesis, optimizing reaction conditions such as temperature, reaction time, and the ratio of reactants is crucial for maximizing yield. alfa-chemistry.com The development of efficient recovery systems for expensive starting materials like ¹⁵NH₃ can significantly improve the cost-effectiveness of the process. scielo.br For example, a recovery system for ammonia used in glycine synthesis was able to recover between 71% and 87% of the initial amount. scielo.br

Optimizing Biosynthetic Labeling: In biosynthetic approaches, several factors can be optimized. In bacterial systems, optimizing the composition of the minimal medium and the timing of induction can lead to higher protein yields. uni-luebeck.de For cell-free systems, titrating the concentration of the labeled amino acid is important; for instance, increasing the concentration of heavy amino acids to above 1 mM in a mammalian cell-free system increased isotope incorporation efficiency to over 95%. google.com.na

The choice of expression system is also critical. While bacterial systems are cost-effective for uniform labeling, cell-free systems often provide higher incorporation efficiency and are better suited for selective labeling. oup.comoup.com For larger-scale production, optimizing culture conditions in bioreactors can significantly increase the yield of labeled protein. ukisotope.com

Isotopic Purity Assessment: The final isotopic purity is typically determined by mass spectrometry. scielo.br This technique allows for the precise measurement of the mass-to-charge ratio of the molecule, confirming the presence of the heavier isotopes. For example, MALDI-TOF mass spectrometry can be used to compare the mass of a peptide containing labeled glycine with its unlabeled counterpart to estimate labeling efficiency. oup.com Commercially available this compound often specifies an isotopic purity of 97-99% for each isotope. isotope.comckisotopes.comsigmaaldrich.com

Below is a table summarizing various commercially available isotopically labeled glycine compounds, including this compound, and their typical isotopic purities.

Compound NameIsotopic PurityReference
Glycine-¹³C₂, ¹⁵N, d₂99 atom % ¹³C, 98 atom % D, 98 atom % ¹⁵N sigmaaldrich.com
Glycine-¹⁵N, d₅98 atom % ¹⁵N, 98 atom % D sigmaaldrich.com
Glycine-2,2-d₂98 atom % D sigmaaldrich.com
Glycine-¹⁵N98 atom % ¹⁵N sigmaaldrich.com
Glycine (²H₂, 98%; ¹⁵N, 98%)98% D, 98% ¹⁵N ckisotopes.com
Glycine (¹³C₂, 97-99%; ²H₂, 97-99%; ¹⁵N, 97-99%)97-99% ¹³C, 97-99% D, 97-99% ¹⁵N ckisotopes.com

Applications in High Resolution Structural Biology and Molecular Dynamics Via Nuclear Magnetic Resonance Spectroscopy

Protein Structure Elucidation and Refinement

The precise determination of a protein's three-dimensional structure is fundamental to understanding its function. Glycine-15N,d2 labeling, in conjunction with NMR spectroscopy, offers a robust methodology for obtaining high-resolution structural information. ckisotopes.comchemie-brunschwig.ch

Assignment of Amide and Aliphatic Resonances

A critical first step in any NMR-based structural study is the assignment of resonances to specific atoms within the protein. The incorporation of this compound significantly simplifies this often-complex process. The ¹⁵N label allows for the unambiguous identification of the backbone amide nitrogen of glycine (B1666218) residues. nih.gov Furthermore, the deuteration at the Cα position (d2) reduces spectral complexity by minimizing proton-proton couplings, leading to sharper and more resolved signals. This is particularly advantageous for larger proteins where spectral overlap is a major challenge. chemie-brunschwig.chutoronto.ca The selective labeling of glycine residues provides key starting points for sequential assignment, a process of linking neighboring amino acid residues along the protein backbone. nih.govnih.gov

Multidimensional NMR Experiments (e.g., 15N-HSQC, TROSY)

The presence of the ¹⁵N label in this compound is central to a suite of powerful multidimensional NMR experiments. The two-dimensional ¹⁵N-Heteronuclear Single Quantum Coherence (¹⁵N-HSQC) experiment correlates the chemical shifts of the amide proton and its directly bonded ¹⁵N nucleus, generating a unique peak for each non-proline residue. tandfonline.compnas.org This "fingerprint" spectrum is highly sensitive to the local chemical environment of each residue.

For larger proteins (typically >25 kDa), transverse relaxation-optimized spectroscopy (TROSY) becomes essential. ethz.chcuny.eduresearchgate.net TROSY-based experiments effectively counteract the rapid signal decay (transverse relaxation) that plagues large molecules, resulting in significantly sharper and more intense peaks. ethz.chcuny.edu The combination of this compound labeling with TROSY techniques has pushed the size limits of proteins amenable to solution NMR studies, enabling the investigation of complex biological systems. utoronto.caethz.chresearchgate.net The deuteration in this compound further enhances the quality of TROSY spectra by reducing dipolar relaxation pathways. ethz.chcuny.edu

Structural Constraints from 15N and 2H Data

Beyond resonance assignment, the isotopic labels in this compound provide crucial data for calculating the three-dimensional structure of a protein. Nuclear Overhauser effects (NOEs), which are distance-dependent interactions between nearby protons, are a primary source of structural constraints. acs.org While deuteration reduces the number of protons and thus the density of NOE restraints, the remaining ¹H-¹H NOEs, along with those involving the amide proton, still provide valuable distance information.

Furthermore, the ¹⁵N and ²H nuclei themselves can provide orientational constraints. For instance, in solid-state NMR, the chemical shift anisotropy of ¹⁵N can reveal the orientation of peptide bonds relative to an external reference frame. researchgate.net Similarly, deuterium (B1214612) quadrupolar couplings can provide information about the orientation of C-D bonds. researchgate.net In solution NMR, residual dipolar couplings (RDCs), measured in partially oriented samples, provide long-range orientational information about bond vectors relative to a common alignment frame, which is invaluable for refining protein structures. acs.org

Probing Protein Dynamics and Conformational Landscapes

Proteins are not static entities; their functions are intimately linked to their dynamic nature, which spans a wide range of timescales. utoronto.cad-nb.infonbrc.res.in this compound is a powerful tool for characterizing these motions, from fast local fluctuations to slower, large-scale conformational changes. d-nb.infonih.gov

Relaxation Studies (e.g., Spin-Lattice Relaxation Time (T1), Spin-Spin Relaxation Time (T2))

NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions. The spin-lattice relaxation time (T1) and the spin-spin relaxation time (T2) of the ¹⁵N nucleus in this compound provide insights into motions on the picosecond to nanosecond timescale. nysbc.orgacs.orgnih.gov

T1 (Spin-Lattice Relaxation Time): This parameter is sensitive to high-frequency motions. Longer T1 values are often associated with more flexible regions of the protein. chemrxiv.orgresearchgate.netgoettingen-research-online.de

T2 (Spin-Spin Relaxation Time): T2 is sensitive to both fast (ps-ns) and slower (microsecond-millisecond) motions. A decrease in T2 can indicate conformational exchange processes occurring on a slower timescale. nysbc.orgnih.gov

By measuring T1 and T2 values for the backbone amide ¹⁵N of glycine residues, researchers can map the flexibility of the protein backbone. For instance, glycine residues are often found in loop regions, which tend to be more dynamic than structured elements like alpha-helices and beta-sheets.

Relaxation ParameterTimescale of MotionInformation Gained
T1 (Spin-Lattice Relaxation) Picoseconds to NanosecondsHigh-frequency backbone and side-chain flexibility
T2 (Spin-Spin Relaxation) Picoseconds to MillisecondsOverall tumbling, local flexibility, and conformational exchange

Conformational Exchange and Flexibility Analysis

Many proteins undergo conformational changes as part of their function, often involving transitions between different states that are in equilibrium. These "invisible" or transiently populated states can be difficult to study directly. NMR relaxation dispersion experiments, which measure T2 relaxation rates under the influence of a varying radiofrequency field, are a powerful technique for detecting and characterizing such conformational exchange processes occurring on the microsecond to millisecond timescale. d-nb.infonih.gov

The ¹⁵N nucleus of this compound serves as an excellent probe for these experiments. By analyzing the relaxation dispersion profiles, researchers can extract kinetic and thermodynamic parameters of the exchange process, such as the exchange rate and the populations of the different conformational states. This information is crucial for understanding the mechanisms of enzyme catalysis, protein folding, and molecular recognition. d-nb.info The inherent flexibility of glycine residues often places them in regions of a protein that undergo significant conformational changes, making this compound particularly well-suited for these studies.

Signal Enhancement Techniques in NMR Spectroscopy

A primary limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques have emerged to overcome this challenge by dramatically increasing the polarization of nuclear spins, leading to signal enhancements of several orders of magnitude. nih.gov this compound is an excellent substrate for these methods due to its favorable nuclear properties.

Dissolution-Dynamic Nuclear Polarization (d-DNP)

Dissolution-Dynamic Nuclear Polarization (d-DNP) is a powerful technique that boosts NMR signal intensities by factors of 10,000 or more. nih.gov The process involves polarizing a sample at very low temperatures (e.g., <4 K) in the presence of a stable radical, followed by rapid dissolution and transfer to an NMR spectrometer for high-resolution analysis in the liquid state. nih.govchemrxiv.org

The choice of molecule is critical, and labeled compounds like this compound are ideal probes. Research has focused on developing deuterated probes to achieve longer lifetimes of the hyperpolarized signal. researchgate.net For example, a study on the deuterated probe γ-Glu-[1-¹³C]Gly-d₂ demonstrated longer retention of the hyperpolarized state compared to its non-deuterated counterpart. researchgate.net The relaxation analysis showed that deuteration was a key factor in extending the signal lifetime. researchgate.net In other d-DNP experiments, sample mixtures containing [1-¹³C]glycine have been successfully hyperpolarized. chemrxiv.org The use of this compound in d-DNP leverages the ¹⁵N nucleus as the hyperpolarization target while the deuterons at the α-carbon minimize relaxation losses, preserving the enhanced signal for longer observation times. researchgate.netnih.gov

Para-Hydrogen Induced Polarization (PHIP) and Signal Amplification by Reversible Exchange (SABRE)

PHIP and SABRE are chemistry-based hyperpolarization techniques that utilize the spin order of parahydrogen (p-H₂). rptu.de

PHIP involves the chemical addition of p-H₂ to an unsaturated precursor molecule in the presence of a catalyst. rptu.denih.gov This process transfers the spin order of p-H₂ to the product molecule, resulting in a massive NMR signal enhancement. rptu.de A key area of research has been the development of deuterated, ¹⁵N-labeled amino acid derivatives for PHIP. rsc.orgresearchgate.net In one study, a perdeuterated glycine derivative was synthesized from Glycine-¹⁵N and subsequently hyperpolarized using PHIP side-arm hydrogenation (PHIP-SAH). rsc.orguni-goettingen.de This method successfully transferred polarization to the ¹⁵N nucleus, achieving a 770-fold signal enhancement. rsc.org

SABRE achieves hyperpolarization without chemically altering the target molecule. Instead, it involves the temporary and reversible binding of both the substrate and p-H₂ to a metal catalyst, facilitating the transfer of spin order. rptu.denih.gov While many SABRE studies focus on proton signals, the technique can also hyperpolarize heteronuclei like ¹⁵N, which is advantageous due to their longer relaxation times and lack of background signal. nih.govresearchgate.net Research has demonstrated the ability to hyperpolarize methylated glycine using SABRE, showcasing the potential to monitor reactions at low concentrations that would otherwise be undetectable. acs.org

The table below summarizes key findings from a PHIP study on a deuterated, ¹⁵N-labeled glycine derivative. rsc.org

ParameterValueFold Enhancement (at 7 T)
Proton Polarization (¹H)0.28%140-fold
Nitrogen-15 Polarization (¹⁵N)0.18%770-fold
¹H to ¹⁵N Polarization Transfer Efficiency72%N/A

Strategies for Extending Hyperpolarization Lifetimes (e.g., Deuteration Effects on T1)

The significant signal boost from hyperpolarization is transient, decaying back to thermal equilibrium with a time constant known as the spin-lattice relaxation time (T₁). A longer T₁ is highly desirable as it allows more time for sample transfer, data acquisition, and the observation of slower biological or chemical processes. rsc.orgresearchgate.net

A primary strategy for extending the T₁ of a ¹⁵N nucleus is to replace adjacent protons with deuterons. The ¹⁵N nucleus relaxes mainly through dipole-dipole interactions with nearby protons. Since deuterium has a much smaller magnetic moment than a proton, substituting protons at the α-carbon with deuterons—as in this compound—drastically reduces this relaxation pathway, leading to a significantly longer T₁.

This effect has been demonstrated across various molecules:

Deuterated Glycine Derivative: A PHIP study on a perdeuterated, ¹⁵N-labeled glycine derivative reported a ¹⁵N T₁ of 77 seconds, a duration that allows for fairly long observation periods for potential metabolic studies. rsc.orgresearchgate.net

Deuterated Urea: In another study, deuterating the exchangeable hydrogens of [¹⁵N₂]urea extended the ¹⁵N T₁ to over 3 minutes at physiological temperatures, a marked increase that enhances its potential as a perfusion agent in imaging. nih.gov

Deuterated Glycine-based Probe: Research on a γ-Glu-[1-¹³C]Gly-d₂ probe for d-DNP confirmed that deuteration led to a longer retention of the hyperpolarized signal, underscoring the benefit of this strategy. researchgate.net

The table below presents examples of how deuteration impacts the T₁ relaxation time of ¹⁵N nuclei.

CompoundCondition¹⁵N T₁ (seconds)Reference
Perdeuterated Glycine DerivativePost-PHIP77 ± 30 rsc.orgresearchgate.net
[¹⁵N₂]UreaIn H₂OShort nih.gov
Deuterated [¹⁵N₂]UreaIn D₂O> 180 nih.gov

Therefore, the specific isotopic labeling in this compound is a deliberate design choice that combines a useful NMR-active nucleus (¹⁵N) with a relaxation-quieting environment (d₂), making it a superior probe for advanced NMR applications that demand both high sensitivity and extended observation windows.

Quantitative Analysis in Proteomics and Metabolomics Via Mass Spectrometry

Absolute and Relative Protein Quantification

Stable isotope labeling is a cornerstone of quantitative proteomics, allowing for the accurate determination of protein abundance between different cell populations or conditions. Glycine-15N,d2 is designed for such applications, where its integration into the proteome creates a mass-tagged version of proteins.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for in vitro quantitative proteomics. The methodology involves growing one population of cells in a medium containing a "light" version of an essential amino acid (e.g., standard glycine) and another population in a medium with a "heavy" version, such as this compound. As cells proliferate, the labeled amino acid is incorporated into all newly synthesized proteins.

Extending the principles of SILAC to whole organisms, Stable Isotope Labeling in Mammals (SILAM) allows for the quantitative analysis of proteins in living animals. This is achieved by feeding an animal a diet containing a heavy-labeled amino acid, which then becomes incorporated into proteins across various tissues.

This compound can be utilized in SILAM to study protein expression and turnover in a physiological context. An organism fed a diet containing this labeled glycine (B1666218) will synthesize proteins that are heavier than those in a control animal on a standard diet. By comparing tissue samples from both animals using mass spectrometry, researchers can quantify differences in protein abundance that may be related to disease, diet, or other physiological perturbations. As with SILAC, while this compound is a viable tool for SILAM, extensive research detailing its specific application in mammals is limited in published literature.

A key application of stable isotope-labeled amino acids is the measurement of protein turnover, which is the balance between protein synthesis and degradation. These dynamic processes are fundamental to cellular health and disease. By introducing a labeled amino acid like this compound, researchers can track the rate at which new proteins are synthesized and old proteins are replaced.

While direct studies using this compound for broad proteome turnover are not extensively documented, research on glycine kinetics in human metabolic disorders provides valuable insights into its potential. For instance, in a study on primary hyperoxaluria, a related isotopologue, [D5]glycine, was used to assess glycine turnover rates. The findings from such studies demonstrate the utility of labeled glycine in measuring amino acid flux, a critical component of protein turnover. In this particular study, the rate of appearance of glycine was measured in healthy volunteers and patients with primary hyperoxaluria type 1 (PH1).

GroupMean Glycine Rate of Appearance (μmol/kg/hr)Standard Deviation (μmol/kg/hr)
Healthy Volunteers188.538.0
PH1 Patients195.539.8

This table is based on data from a study using [D5]glycine to measure glycine kinetics, which serves as a proxy for understanding how this compound could be applied.

Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis is a powerful technique to unravel the intricate network of biochemical reactions within a cell. By tracing the path of isotopically labeled molecules like this compound, scientists can quantify the rate of metabolic pathways and understand how they are altered in different states.

Glycine is a central molecule in metabolism, contributing to the synthesis of proteins, purines, and other important biomolecules. nih.gov The dual labeling of this compound with both deuterium (B1214612) and ¹⁵N allows for the simultaneous tracing of its carbon and nitrogen atoms through various metabolic pathways. When this compound is introduced into a biological system, the ¹⁵N can be tracked as it is incorporated into other amino acids, nucleotides, and nitrogen-containing compounds. nih.gov This provides a detailed map of nitrogen metabolism and helps to quantify the flux through specific pathways.

Stable isotope tracers are instrumental in defining the connections between different amino acid pools. Studies on metabolic diseases have successfully used labeled glycine to quantify the conversion of other molecules into glycine. For example, in the study of primary hyperoxaluria, the conversion of glycolate (B3277807) to glycine was measured to assess the residual activity of the enzyme alanine-glyoxylate aminotransferase (AGT). This was achieved by infusing [1-¹³C]glycolate and measuring its incorporation into the glycine pool.

The results from this research highlight how a labeled glycine tracer can be used to quantify the in vivo activity of specific enzymatic pathways. The conversion rate of glycolate to glycine was found to be significantly different between healthy individuals and patient groups, providing a quantitative measure of metabolic dysfunction.

GroupMean Conversion Rate of Glycolate to Glycine (μmol/kg/hr)Standard Deviation (μmol/kg/hr)Percentage of Total Glycine Turnover
Healthy Volunteers0.80.3<0.5%
PH1 Patients (Pyridoxine Unresponsive)0.050.02<0.5%
PH1 Patients (Pyridoxine Responsive)1.110.51<0.5%

This table is based on data from a study using [1-¹³C]glycolate and [D5]glycine to measure metabolic conversion, illustrating the type of data that can be generated with labeled glycine tracers.

Investigation of Glycine's Role in Central Metabolism

This compound, as a stable isotope-labeled compound, is a powerful tool in mass spectrometry-based metabolic studies. It allows researchers to trace the path of glycine through various metabolic pathways, providing quantitative insights into its role in central metabolism.

Photorespiration: In plants, photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate, wasting some of the energy produced by photosynthesis. Glycine is a key intermediate in this pathway. The glycine decarboxylase complex (GDC) is central to photorespiration, converting two molecules of glycine into serine, CO2, and NH3. nih.gov Studies using isotopically labeled glycine, such as 13CO2 and 15N-ammonium nitrate, have demonstrated the tight coupling of nitrogen assimilation with photorespiration-derived glycine and serine. osti.gov In these experiments, a significant portion of 15N-labeled glycine and serine molecules also become enriched with 13C, indicating a high flux through the photorespiratory pathway. osti.gov Research on transgenic Oryza sativa with reduced GDC activity has shown alterations in carbon isotope fractionation, further highlighting the role of glycine metabolism in photorespiration. nih.gov

Purine (B94841) Biosynthesis: Glycine is a fundamental building block in the de novo synthesis of purines, essential components of nucleic acids and energy-carrying molecules. The entire glycine molecule is incorporated into the purine ring structure. By using 15N-labeled glycine, researchers can trace its incorporation into purine nucleotides like inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP). nih.govresearchgate.net Mass spectrometry analysis of cells cultured with [15N]glycine reveals the rate of de novo purine biosynthesis. nih.govnih.gov Studies have shown that under conditions of purine depletion, the incorporation of [15N]glycine into IMP, AMP, and GMP is significantly increased, indicating an upregulation of the de novo synthesis pathway. nih.gov This technique has been instrumental in understanding the function of the purinosome, a multi-enzyme complex that facilitates purine synthesis. nih.gov

Table 1: Incorporation of [¹⁵N]glycine into Purine Nucleotides in HeLa Cells

ConditionNucleotideInitial Rate of ¹⁵N Incorporation (Relative Increase)
Purine-depletedIMP47%
Purine-depletedAMP~70%
Purine-depletedGMP~20%

Glutathione (B108866) Metabolism: Glutathione (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine, is a major antioxidant in cells. Glycine availability can be a rate-limiting factor for GSH synthesis. nih.gov Isotope tracing studies using labeled glycine have been employed to map its uptake and conversion into glutathione. nih.gov Functional mass spectrometry imaging, for instance, has been used with various glycine isotopologues to visualize the spatial variations in glutathione metabolic activity within tumor tissues. nih.gov These studies have revealed that glutathione metabolism can be heterogeneous across a tumor, with the periphery often showing the highest activity. nih.gov

Neurotransmitter Mechanisms: Glycine itself acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by binding to glycine receptors (GlyRs). nih.gov It also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, modulating excitatory glutamatergic neurotransmission throughout the central nervous system. nih.gov The use of labeled glycine, including deuterated forms, can help in studying its transport and receptor binding kinetics. While direct studies using this compound in neurotransmitter mechanism research are not widely documented in the provided results, the principles of using isotopically labeled ligands are fundamental in neuropharmacology. For example, understanding how glycine levels in the nucleus accumbens modulate dopamine (B1211576) release has been aided by such techniques. frontiersin.org Studies on GlyRα2 knockout animals have shown enhanced dopamine-induced activity in striatal neurons, highlighting the intricate interplay between glycinergic and dopaminergic systems. nih.gov

Analysis of Nitrogen Cycling and Nutrient Dynamics in Biological Systems

The use of dual-labeled this compound provides a precise method to track the fate of both the nitrogen and carbon skeletons of this amino acid in various biological systems, offering critical insights into nitrogen cycling and nutrient dynamics.

In terrestrial ecosystems, soil microorganisms play a pivotal role in nitrogen transformation. Studies using 13C,15N-glycine have investigated the uptake and assimilation of intact amino acids by the soil microbial community. nih.gov These experiments reveal how different agricultural practices, such as nitrogen fertilization and straw application, influence the microbial preference for organic versus inorganic nitrogen sources. nih.gov For instance, in the presence of nitrogen fertilizer, microbial uptake of 13C,15N-glycine was found to be lower, suggesting a preference for inorganic nitrogen. nih.gov However, the addition of straw, which provides a carbon source, increased the uptake of intact glycine, especially when inorganic nitrogen was limited. nih.gov

In plant biology, the uptake of organic nitrogen in the form of amino acids is an important, though often overlooked, aspect of nutrient acquisition. Research utilizing dual-labeled glycine has demonstrated that various plant species, in association with mycorrhizal fungi, can directly absorb intact glycine from the soil. usf.edu A study on plants from a pygmy forest ecosystem showed that both ericoid and arbuscular mycorrhizal plants could acquire nitrogen from glycine-13C, 15N. usf.edu By analyzing the ratio of 15N to 13C in the plant tissues, researchers could estimate the proportion of glycine taken up in its intact form versus being mineralized first. usf.edu

Table 2: Microbial and Plant Uptake of Labeled Glycine

SystemTreatment/ConditionObservation
Soil MicroorganismsNitrogen Fertilizer (NF)Decreased uptake of ¹³C,¹⁵N-glycine compared to control.
Soil MicroorganismsNitrogen Fertilizer + Straw (NS)Increased uptake of intact ¹³C,¹⁵N-glycine.
Pygmy Forest PlantsApplication of glycine-¹³C, ¹⁵NBoth ericoid and arbuscular mycorrhizal plants demonstrated uptake of intact glycine.

Biomarker Discovery and Quantitative Profiling

The quantitative analysis of metabolites using stable isotope-labeled compounds like this compound is a cornerstone of metabolomics and plays a crucial role in the discovery of disease biomarkers. By tracing the metabolic fate of glycine, researchers can identify dysregulated pathways associated with various pathologies.

Abnormalities in glycine metabolism have been linked to several diseases, including cancer. nih.gov Rapidly proliferating cancer cells have a high demand for glycine to support nucleotide synthesis and other biosynthetic processes. nih.gov Tracing studies with 15N-glycine in cancer cell lines have shown that metabolites derived from glycine, such as purines and glutathione, are sensitive to this labeling technique and could serve as promising biomarkers for monitoring the activity of the glycine metabolism network. nih.gov

In the context of cardiovascular disease (CVD), circulating glycine levels have been inversely associated with risk factors in some studies. mdpi.comunf.edu Preliminary research in children with obesity has suggested that lower glycine levels are correlated with biomarkers of CVD risk, such as increased visceral fat, insulin (B600854) resistance, and inflammation. unf.edu While these studies often measure endogenous glycine levels, the use of labeled glycine in metabolic profiling can provide a more dynamic view of glycine flux and its relationship to disease processes.

Furthermore, glycine has been identified as a potential non-invasive imaging biomarker in pediatric brain tumors using Magnetic Resonance Spectroscopy (MRS). nih.gov Higher levels of glycine detected by MRS were found to be a marker of poor prognosis and correlated with higher tumor grade. nih.gov This highlights the potential of quantitative profiling of glycine as a tool for patient stratification and prognosis.

Table 3: Glycine as a Potential Biomarker in Disease

Disease/ConditionFinding
CancerMetabolites derived from ¹⁵N-glycine are potential biomarkers for monitoring glycine metabolism. nih.gov
Pediatric Brain TumorsHigher tumor glycine levels correlate with poor prognosis and higher tumor grade. nih.gov
Cardiovascular Disease Risk (in children with obesity)Lower circulating glycine levels are associated with increased visceral fat, insulin resistance, and inflammation. unf.edu

Biophysical and Mechanistic Studies of Isotope Effects and Reaction Kinetics

Kinetic Isotope Effects (KIEs) in Enzyme Catalysis

Kinetic Isotope Effects (KIEs) are a important tool for elucidating the mechanisms of enzyme-catalyzed reactions. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org The magnitude of the KIE can provide information about the rate-determining step of a reaction and the nature of the transition state. nih.gov

While specific studies utilizing Glycine-¹⁵N,d2 in enzyme catalysis are not extensively documented in publicly available literature, the principles of KIEs can be illustrated through enzymes that metabolize glycine (B1666218) or its derivatives. For instance, Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine, has been studied using carbon isotopes to probe its mechanism. frontiersin.orgfrontiersin.orgnih.gov Similarly, the enzyme D-amino acid oxidase, which acts on D-amino acids including D-phenylglycine, has been investigated using deuterium (B1214612) KIEs to understand the dehydrogenation step. epa.gov

For an enzyme such as glycine oxidase, which catalyzes the oxidation of glycine, the use of Glycine-¹⁵N,d2 could be highly informative. Deuteration at the α-carbon would allow for the determination of the primary deuterium KIE (kH/kD) for the C-H bond cleavage step. A significant KIE (typically >2) would indicate that this step is at least partially rate-limiting. nih.gov The ¹⁵N label could be used to probe secondary KIEs related to changes in the bonding environment of the nitrogen atom during the reaction.

Table 1: Representative Kinetic Isotope Effects in Glycine-Metabolizing Enzymes

EnzymeSubstrate IsotopologueObserved KIE (k_light / k_heavy)Mechanistic Implication
D-amino acid oxidase [α-²H]phenylglycine~6C-H bond cleavage is a major rate-determining step. epa.gov
N-Methyltryptophan oxidase N-methyl-²H₃-glycine (deuterated sarcosine)~7.2C-H bond cleavage is rate-limiting for flavin reduction. nih.gov
Serine Hydroxymethyltransferase [3-¹³C]serine0.994 ± 0.006Minimal effect, suggesting C-C bond cleavage is not the primary rate-limiting step in the direction of glycine formation. frontiersin.org

This table presents data from studies on related enzyme systems to illustrate the application of KIEs. The values for Glycine-¹⁵N,d2 would be specific to the enzyme under investigation.

Quantum Mechanical Tunneling Investigations in Hydrogen/Deuterium Transfer Reactions

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically does not have enough energy to overcome. rsc.org In enzyme-catalyzed reactions, particularly those involving the transfer of hydrogen isotopes (protons, deuterons, or tritons), quantum tunneling can play a significant role. nih.govnih.gov Evidence for tunneling is often inferred from abnormally large KIEs and their temperature dependence. rsc.org

While direct experimental studies of quantum tunneling using Glycine-¹⁵N,d2 are not prominent in the literature, the compound is an ideal candidate for such investigations. Enzymes that abstract a hydrogen from the α-carbon of glycine are potential systems where tunneling could be important. The comparison of reaction rates with protiated, deuterated (as in Glycine-¹⁵N,d2), and tritiated glycine isotopologues can reveal deviations from classical transition state theory predictions.

A key indicator of quantum tunneling is a breakdown of the semi-classical limit for KIEs (kH/kD ≈ 7 at room temperature). rsc.org Furthermore, the temperature dependence of the KIE can be revealing. In a classical model, the KIE should decrease with increasing temperature. However, in reactions with a significant tunneling contribution, the KIE may be largely independent of temperature. nih.gov

Theoretical models have been applied to understand the possibility of quantum phenomena in biological systems involving glycine, such as the potential for quantum tunneling of chloride ions through glycine receptors. lse.ac.uk While this does not involve H/D transfer, it highlights the interest in quantum effects in glycine-related biological processes. The experimental use of Glycine-¹⁵N,d2 in an appropriate enzyme system could provide empirical evidence for the role of hydrogen tunneling in amino acid metabolism.

Deuteration-Induced Changes in Molecular Properties Relevant to Research Applications

The substitution of hydrogen with deuterium in Glycine-¹⁵N,d2 induces several changes in its molecular properties that are valuable in various research applications. These changes stem from the greater mass of deuterium compared to protium, which affects vibrational frequencies, bond lengths, and nuclear spin properties.

One of the most significant effects is the change in the N-H (or N-D) and C-H (or C-D) bond vibrational frequencies. The heavier deuterium atom leads to a lower zero-point energy and a stronger, shorter bond. This can alter the hydrogen bonding network in which the glycine molecule participates. Neutron diffraction studies on deuterated glycine have shown that partial deuteration of the amino group can strengthen the hydrogen bonds within the crystal structure.

In the context of protein structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a widely used technique. The ¹⁵N label in Glycine-¹⁵N,d2 allows for the use of heteronuclear NMR techniques to study protein backbone dynamics. The deuterium substitution at the α-carbon can simplify spectra and reduce relaxation rates, which is particularly useful for larger proteins. Furthermore, deuterium substitution at the N-H group leads to a measurable one-bond isotope effect on the ¹⁵N chemical shift (¹Δ¹⁵N(D)). This isotope effect is sensitive to the local environment, including backbone conformation and hydrogen bonding, providing a sensitive probe of protein structure.

Table 2: Deuteration-Induced Changes in Molecular Properties of Glycine

PropertyChange upon DeuterationResearch Application
Vibrational Frequency C-D and N-D stretching frequencies are lower than C-H and N-H.Infrared (IR) and Raman spectroscopy to probe bond strength and environment.
Hydrogen Bond Strength Can be strengthened due to the lower zero-point energy of the D-bond.Neutron diffraction and crystallography to study intermolecular interactions.
NMR Chemical Shift A one-bond isotope effect (¹Δ¹⁵N(D)) is observed on the ¹⁵N chemical shift upon N-deuteration.NMR spectroscopy for probing protein backbone conformation and hydrogen bonding.
Nuclear Spin Properties Deuterium has a nuclear spin of 1 (a quadrupole) compared to 1/2 for protium.Solid-state NMR to study molecular dynamics.

Advanced Computational and Theoretical Modeling in Conjunction with Glycine 15n,d2 Data

Quantum Chemical Calculations of NMR Chemical Shifts and Shielding Tensors

Quantum chemical calculations are pivotal for the precise interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data obtained from isotopically labeled molecules like Glycine-15N,d2. These computational methods can predict NMR chemical shifts and shielding tensors from first principles, offering a way to validate experimental assignments and understand the electronic structure of the molecule. nih.govacs.org

Methods such as Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method are commonly employed to compute the magnetic shielding tensors of nuclei within a molecule. nih.govjoaquinbarroso.com The isotropic part of this tensor corresponds to the NMR chemical shift. For this compound, these calculations must explicitly account for the presence of the ¹⁵N and deuterium (B1214612) (²H or d) isotopes. The substitution of ¹⁴N with ¹⁵N and ¹H with ²H alters the nuclear magnetic moment and the vibrational characteristics of the molecule, which in turn influences the electron distribution and the resulting magnetic shielding.

Research findings indicate that theoretical calculations can reproduce experimental trends in chemical shifts with reasonable accuracy. nih.govillinois.edu For instance, calculations for the ¹⁵N backbone shifts in proteins, which are chemically similar to the nitrogen in glycine (B1666218), show a strong correlation with experimental values. nih.gov The accuracy of these predictions depends on the level of theory, the basis set chosen, and the inclusion of solvent effects. acs.orgjoaquinbarroso.com The use of specialized basis sets, such as pcSseg-0, has been optimized for chemical shift prediction and can improve the efficiency and accuracy of these quantum calculations. nih.gov

Table 1: Conceptual Overview of Quantum Chemical Calculation for this compound NMR Parameters

Input Parameter Computational Method Calculated Output Relevance to this compound
3D Molecular GeometryDensity Functional Theory (DFT)Electron Density DistributionDetermines the electronic environment around each nucleus.
Isotope Specification (¹⁵N, ²H)Gauge-Including Atomic Orbital (GIAO)Magnetic Shielding TensorsPredicts the specific resonance frequencies for the labeled nuclei.
Solvent ModelPolarizable Continuum Model (PCM)Solvated Shielding ValuesAccounts for environmental effects on chemical shifts in solution.
Reference Compound (e.g., TMS)Same as aboveReference Shielding ValueAllows conversion of absolute shielding to relative chemical shifts (ppm).

Molecular Dynamics Simulations Incorporating Isotopic Perturbations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, revealing insights into their dynamics, conformational changes, and interactions. When studying isotopically labeled molecules like this compound, standard MD simulations must be adapted to account for the physical perturbations introduced by the heavier isotopes.

To properly model this compound, simulations may require the use of specifically parameterized force fields or the incorporation of quantum corrections. One approach is to use mass-dependent diagonal Born-Oppenheimer energy corrections (DBOC) to account for isotopic effects at a quantum level. researchgate.net These corrections help to more accurately represent the electronic and vibrational properties of isotopologues. While large-scale MD simulations specifically detailing the dynamic effects of ¹⁵N and d2 substitution in glycine are not extensively documented, the theoretical framework exists to perform such studies. These simulations would be crucial for understanding how isotopic labeling might perturb protein-ligand interactions or the stability of crystalline structures. mdpi.com

Table 2: Comparison of Force Field Parameters for Standard vs. Isotopically Labeled Glycine

Parameter Standard Glycine (¹⁴N, ¹H) This compound (¹⁵N, ²H) Physical Implication
Atomic Mass of Nitrogen~14.003 amu~15.000 amuSlower vibrational frequencies for N-C and N-H/D bonds.
Atomic Mass of Alpha-Hydrogens~1.008 amu~2.014 amuSlower vibrational frequencies for Cα-D bonds.
Bond Stretching Force ConstantStandard ValueMay require re-parameterizationIsotopic substitution can subtly alter effective bond strength.
Angle Bending Force ConstantStandard ValueMay require re-parameterizationChanges in vibrational modes affect bond angle dynamics.

Computational Approaches for Metabolic Network Reconstruction and Flux Prediction

The data generated from experiments using this compound as a tracer is exceptionally valuable for computational metabolic modeling. Techniques like Metabolic Flux Analysis (MFA) use isotopic labeling data to quantify the rates (fluxes) of intracellular biochemical reactions. nih.gov The dual labeling in this compound allows for the simultaneous tracing of nitrogen and carbon backbones through complex metabolic networks. nih.gov

Computational reconstruction of metabolic networks provides a scaffold for interpreting tracer data. nih.govnih.gov Algorithms like fastcore can generate context-specific metabolic models from genome-scale data, creating a comprehensive map of possible metabolic routes. nih.govplos.org Experimental data from this compound is then used to constrain this network and solve for the actual metabolic fluxes. For example, by tracking the ¹⁵N label, researchers can quantify the flux through transamination reactions and pathways involving nitrogen donors like glutamate (B1630785) and glutamine. nih.gov

A key pathway elucidated by labeled glycine is the Glycine Cleavage System (GCS), a mitochondrial process that breaks down glycine into CO₂, ammonia (B1221849), and a one-carbon unit (5,10-methylenetetrahydrofolate). nih.gov Studies using labeled glycine have shown that this one-carbon unit can be exported from the mitochondria and used in the cytosol for the synthesis of other essential molecules, including serine, methionine, and the building blocks of DNA. nih.govresearchgate.net By measuring the incorporation of the isotopic labels from this compound into these downstream metabolites, computational flux models can precisely quantify the activity of the GCS and its contribution to one-carbon metabolism. nih.gov This integration of experimental tracer data with computational network models is essential for understanding cellular physiology in health and disease. isotope.com

Table 3: Example Flux Prediction based on this compound Tracing

Metabolic Pathway Tracer Input Measured Output Predicted Flux Information
Serine BiosynthesisThis compound¹⁵N and ²H enrichment in SerineQuantifies the rate of glycine-to-serine conversion via SHMT. nih.gov
Glycine Cleavage System (GCS)[2-¹³C]glycine¹³CO₂ release; ¹³C in formateDetermines the rate of mitochondrial glycine catabolism. nih.gov
One-Carbon Metabolism[2-¹³C]glycine¹³C enrichment in MethionineMeasures the contribution of GCS to cytosolic one-carbon pools. researchgate.net
Purine (B94841) SynthesisGlycine-15N¹⁵N enrichment in purine ringsConfirms and quantifies the role of glycine as a purine precursor.

Future Directions and Emerging Research Frontiers

Integration of Multi-Omics Data with Isotopic Tracing

The use of Glycine-15N,d2 in isotopic tracing studies generates vast and complex datasets. The true potential of this information can only be unlocked through its integration with other "omics" data, such as genomics, transcriptomics, and proteomics. This holistic approach, known as multi-omics, provides a more complete picture of cellular function and regulation in response to various stimuli or in disease states.

By combining metabolic flux data obtained from this compound tracing with transcriptomic data, researchers can correlate changes in gene expression with alterations in metabolic pathways. For instance, an observed increase in the flux of glycine (B1666218) into a specific pathway, as traced by the incorporation of 15N and deuterium (B1214612), can be linked to the upregulation of genes encoding the enzymes responsible for those metabolic steps. This integrated analysis provides a deeper understanding of metabolic regulation at the genetic level.

Similarly, integrating proteomics with this compound tracing can reveal post-translational modifications and changes in protein abundance that directly impact metabolic flux. This allows scientists to move beyond static snapshots of the proteome and understand the dynamic interplay between protein function and metabolic activity.

Future research will likely focus on developing advanced computational models and bioinformatics tools to facilitate the seamless integration of these diverse datasets. These models will be essential for identifying key regulatory nodes and understanding the complex feedback loops that govern cellular metabolism.

Development of Advanced Isotopic Probes and Analytical Techniques

The synthesis of this compound itself represents an advancement in the development of isotopic probes. nih.govredalyc.orgscielo.brresearchgate.net The dual labeling with both a heavy nitrogen isotope (15N) and deuterium (d2) provides a unique mass signature that allows for more precise and unambiguous tracking of the glycine molecule and its metabolic fates. nih.gov

Advances in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for maximizing the utility of this compound. nih.govresearchgate.netnih.gov High-resolution mass spectrometry enables the accurate detection and quantification of labeled metabolites in complex biological samples. nih.gov Future developments in MS technology, such as improved ionization techniques and mass analyzers, will further enhance the sensitivity and resolution of these measurements, allowing for the detection of low-abundance metabolites and the elucidation of complex metabolic networks.

In the field of NMR spectroscopy, techniques that leverage the presence of both 15N and deuterium can provide detailed structural and dynamic information about glycine and its downstream products. titech.ac.jpresearchgate.net The development of novel NMR pulse sequences and higher field magnets will continue to push the boundaries of what can be observed in living systems.

The following table summarizes key analytical techniques and their applications in studying this compound:

Analytical TechniqueApplication in this compound ResearchKey Advantages
High-Resolution Mass Spectrometry (HRMS) Tracing the incorporation of 15N and deuterium into various metabolites.High sensitivity and specificity for detecting labeled compounds.
Tandem Mass Spectrometry (MS/MS) Identifying and quantifying specific metabolic intermediates derived from glycine.Provides structural information for metabolite identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determining the precise location of isotopes within molecules and studying metabolic dynamics in vivo.Non-invasive and provides detailed structural and conformational information.

Standardization and Data Sharing in Isotope-Based Research

The increasing volume and complexity of data generated from studies using tracers like this compound underscore the critical need for standardization in data acquisition, analysis, and reporting. Standardized protocols are essential to ensure the reproducibility and comparability of results across different laboratories and studies. This includes standardized methods for sample preparation, instrument calibration, and data processing.

Furthermore, the establishment of public data repositories is vital for the advancement of the field. researchgate.net Databases such as IsoBank are being developed to provide a centralized platform for researchers to deposit and access stable isotope measurement data. fairsharing.org These repositories, along with metabolomics databases like MetaboLights, facilitate the sharing of raw and processed data, as well as the associated metadata, which is crucial for re-analysis and integration with other datasets. researchgate.net

Initiatives aimed at developing standardized reporting formats and ontologies for isotope tracing experiments will also play a key role in making the data more findable, accessible, interoperable, and reusable (FAIR). Widespread adoption of these standards will accelerate scientific discovery by enabling large-scale meta-analyses and the development of more sophisticated computational models of metabolism. The continued development and promotion of these community-driven efforts will be a key frontier in realizing the full potential of isotope-based research.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for synthesizing and characterizing Glycine-15N,d2?

  • Methodological Answer : Synthesis of this compound typically involves isotope-enriched precursors (e.g., 15N-labeled ammonia and deuterated reagents). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm 15N and deuterium incorporation, coupled with mass spectrometry for isotopic purity validation (>98% for 15N and d2, as per product specifications) . For novel derivatives, elemental analysis and X-ray crystallography may supplement structural confirmation .

Q. How does this compound function as a co-agonist at NMDA receptors in neurological studies?

  • Methodological Answer : this compound binds to the glycine site of NMDA receptors, enhancing glutamate-induced receptor activation. Researchers should use electrophysiological assays (e.g., patch-clamp recordings) to measure receptor currents in neuronal cultures. Isotopic labeling enables tracking of glycine's metabolic fate via 15N-NMR or isotope-ratio mass spectrometry (IRMS) in parallel with functional studies .

Q. What are the best practices for incorporating this compound into metabolic tracer studies?

  • Methodological Answer : Design tracer experiments by administering this compound intravenously or via perfusion in model systems (e.g., cell cultures, animal models). Use liquid chromatography-mass spectrometry (LC-MS) to quantify isotopic enrichment in metabolic pools (e.g., glutamate, glutamine). Ensure controls include unlabeled glycine to distinguish background signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pool size estimates when using this compound versus other isotopic tracers (e.g., ammonium-15N)?

  • Methodological Answer : Discrepancies arise due to differing incorporation pathways. This compound enters the amino acid pool, while ammonium-15N primarily integrates into urea cycles. To reconcile results:

  • Conduct parallel experiments with both tracers under identical conditions.
  • Use compartmental modeling to account for turnover rates and pool sizes.
  • Cross-validate using IRMS and kinetic analysis, as demonstrated in neonatal metabolic studies .

Q. What strategies ensure reproducibility in studies using this compound for NMDA receptor modulation?

  • Methodological Answer :

  • Documentation : Provide detailed synthesis protocols, including solvent purity, reaction times, and purification steps.
  • Validation : Include negative controls (e.g., NMDA receptor antagonists) and replicate experiments across independent labs.
  • Data Sharing : Deposit raw NMR/LC-MS datasets in repositories like Zenodo, adhering to FAIR principles .

Q. How should researchers design a literature review to identify gaps in this compound applications?

  • Methodological Answer :

  • Database Searches : Use SciFinder and PubMed with keywords: "isotopic glycine," "NMDA receptor kinetics," and "metabolic tracing." Filter for studies using 15N and deuterium labeling.
  • Critical Evaluation : Prioritize primary sources with full experimental details. Exclude studies lacking isotopic purity validation or inadequate statistical power .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC50 values for NMDA receptor activation.
  • Error Propagation : Account for isotopic impurity (e.g., 2% non-15N) using Monte Carlo simulations.
  • Meta-Analysis : Pool results from independent studies to assess inter-lab variability .

Q. How can comparative studies between this compound and other isotopic variants (e.g., Glycine-13C2) advance mechanistic insights?

  • Methodological Answer :

  • Dual-Labeling Experiments : Co-administer 15N and 13C variants to trace nitrogen and carbon fluxes simultaneously via multi-isotope imaging mass spectrometry (MIMS).
  • Kinetic Profiling : Compare turnover rates in metabolic pathways (e.g., glycine cleavage system) to identify rate-limiting steps influenced by isotopic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.